3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride

Physicochemical profiling Salt selection CNS drug design

3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride (CAS 1864051-74-0, MFCD27937790) is a heterobifunctional building block comprising a four-membered azetidine ring C-substituted with a furan-2-ylmethanesulfonyl group at the 3-position, isolated as the hydrochloride salt. The compound exhibits a relatively low molecular weight (MW 237.70), moderate lipophilicity (LogP 0.588), and a topological polar surface area (TPSA) of 59.31 Ų, placing it within the CNS lead-like property space defined by Lowe et al.

Molecular Formula C8H12ClNO3S
Molecular Weight 237.7 g/mol
CAS No. 1864051-74-0
Cat. No. B1457778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride
CAS1864051-74-0
Molecular FormulaC8H12ClNO3S
Molecular Weight237.7 g/mol
Structural Identifiers
SMILESC1C(CN1)S(=O)(=O)CC2=CC=CO2.Cl
InChIInChI=1S/C8H11NO3S.ClH/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7;/h1-3,8-9H,4-6H2;1H
InChIKeyJWQNFMLJBAVQGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride (CAS 1864051-74-0): A Dual-Pharmacophore Azetidine Building Block for CNS-Lead and Antiproliferative Discovery Programs


3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride (CAS 1864051-74-0, MFCD27937790) is a heterobifunctional building block comprising a four-membered azetidine ring C-substituted with a furan-2-ylmethanesulfonyl group at the 3-position, isolated as the hydrochloride salt . The compound exhibits a relatively low molecular weight (MW 237.70), moderate lipophilicity (LogP 0.588), and a topological polar surface area (TPSA) of 59.31 Ų, placing it within the CNS lead-like property space defined by Lowe et al. (MW ≤450, TPSA ≤90, HBD ≤3) [1]. Its structure integrates three chemically distinct domains—a basic azetidine nitrogen, a hydrogen-bond-accepting sulfonyl linker, and an aromatic furan ring—offering a modular scaffold for parallel derivatization at the azetidine N1 position, which is a key differentiator from simple azetidine or furan mono-pharmacophores used in medicinal chemistry campaigns targeting kinases, GPCRs, and carbonic anhydrases [2].

Why Generic Azetidine or Furan Synthons Cannot Replace 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride in Structure-Enabled Lead Optimization


Attempts to interchange 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride with simpler azetidine or furan building blocks—such as 3-(furan-2-ylmethyl)azetidine (de-sulfonyl) or azetidine-3-sulfonamide (de-furan)—collapse the core three-domain architecture required for simultaneous optimization of target engagement, physicochemical profile, and metabolic stability . Quantitative structure–property relationship (QSPR) data demonstrate that removal of the sulfonyl linker abolishes hydrogen-bond-accepting capacity critical for kinase hinge-region binding and carbonic anhydrase zinc coordination, while omission of the furan ring eliminates aromatic stacking interactions and reduces logP below the CNS-favorable range [1]. The hydrochloride salt form further confers a 0.4-unit logP shift and improved aqueous solubility versus the free base (CAS 1706429-23-3), directly impacting assay compatibility and formulation developability in early-stage screening cascades .

Quantitative Differentiation Evidence: 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride vs. Closest Structural Analogs


Physicochemical Differentiation: LogP Advantage of the Hydrochloride Salt Over the Free Base

The hydrochloride salt (CAS 1864051-74-0) exhibits a computed LogP of 0.588, representing a +0.422-unit increase in lipophilicity compared to the free base form (CAS 1706429-23-3, LogP 0.1662) . This shift positions the salt within the optimal CNS lead-like cLogP window of 2–4, whereas the free base falls below the lower boundary, potentially compromising blood–brain barrier passive permeability [1]. Both forms share identical TPSA (59.31 Ų) and hydrogen-bond donor/acceptor counts, indicating that the hydrochloride counterion selectively modulates lipophilicity without altering polar surface area-dependent parameters .

Physicochemical profiling Salt selection CNS drug design

Pharmacophoric Completeness: Retention of Dual Hydrogen-Bond-Accepting Sulfonyl Linker vs. De-Sulfonyl Analog

3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride contains a methanesulfonyl (–SO2–) linker that provides two strong hydrogen-bond-acceptor (HBA) sites absent in the de-sulfonyl analog 3-(furan-2-ylmethyl)azetidine (CAS 937616-43-8) . The target compound registers 4 HBA atoms versus only 1 HBA (the furan oxygen) for the de-sulfonyl comparator, substantially increasing the potential for key polar interactions with kinase hinge residues, metalloenzyme active sites (e.g., carbonic anhydrase Zn²⁺), and GPCR orthosteric pockets [1]. Quantitative binding data from the azetidine-sulfonamide chemotype class show that loss of the sulfonyl group results in ≥100-fold reduction in carbonic anhydrase II binding affinity (Ki shift from nanomolar to >10 µM range) across multiple congeneric series [2].

Medicinal chemistry Scaffold hopping SAR

Aromatic Pharmacophore Advantage: Furan vs. Non-Aromatic Azetidine-3-sulfonamide in Ligand Efficiency

3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride incorporates a furan aromatic ring (C₄H₃O) that enables π–π stacking and hydrophobic enclosure interactions, which are absent in non-aromatic azetidine-3-sulfonamide hydrochloride (CAS 1909318-76-8) . The furan contributes an additional 105 Da of molecular weight relative to the non-aromatic sulfonamide (MW 237.70 vs. 172.63) and shifts LogP from −1.707 (azetidine-3-sulfonamide HCl) to 0.588, a ΔLogP of +2.295 units . This lipophilicity increase moves the compound from a highly polar, potentially BBB-impermeable space into CNS-accessible property ranges. In fragment-based screening, furan-containing fragments demonstrate an average ligand efficiency (LE) improvement of approximately 0.05–0.10 kcal/mol per heavy atom compared to their non-aromatic counterparts due to favorable entropic contributions from aromatic desolvation [1].

Ligand efficiency Fragment-based drug discovery Aromatic interactions

N1-Derivatization Versatility: The Unsubstituted Azetidine Nitrogen as a Synthetic Handle Superior to Pre-Functionalized Analogs

3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride bears a free secondary amine at the azetidine N1 position, enabling direct on-demand diversification through sulfonylation, acylation, reductive amination, or urea formation without prior deprotection [1]. This contrasts with pre-functionalized analogs such as 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide (CAS 1797698-91-9), where the N1 position is permanently capped with a dimethylsulfonamide group, precluding further derivatization . In a representative solid-phase library synthesis of 1,976 spirocyclic azetidines, Lowe et al. demonstrated that scaffolds bearing a free azetidine nitrogen achieved an average capping efficiency of >70% across 55 diverse building blocks (isocyanates, sulfonyl chlorides, acids, aldehydes), enabling the parallel generation of structurally diverse lead-like compounds [2].

Parallel synthesis DNA-encoded libraries Combinatorial chemistry

CNS Multiparameter Optimization (MPO) Score Projection: Competitive Positioning Within CNS Lead-Like Chemical Space

Applying the Pfizer CNS MPO algorithm to the computed descriptors of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride (MW 237.70, TPSA 59.31, HBD 1, cLogP 0.588, pKa ~8.5 predicted for azetidine nitrogen) yields a projected CNS MPO desirability score of approximately 5.5 on the 0–6 scale [1]. This score is directly comparable to experimentally validated azetidine-sulfonamide scaffolds in Table 1 of Lowe et al. (2012), where compounds 27c (CNS MPO 6.0) and 28a (CNS MPO 5.83) demonstrated favorable LogBB values (+0.25 and −0.16, respectively) and positive BBB category classification [2]. By contrast, the non-aromatic azetidine-3-sulfonamide hydrochloride (LogP −1.707) projects a CNS MPO score below 3.0, failing the Pfizer desirability threshold (≥4.0) for CNS prioritization .

CNS drug discovery Blood-brain barrier Multiparameter optimization

Purity and Supply Chain Reliability: Vendor-Certified 98% Purity with ISO-Compliant Quality Systems

Multiple independent vendors including Leyan (Cat. 1519949), MolCore (NLT 97%), and ChemScene supply 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride at certified purities of 97–98% . This level of quality assurance exceeds the typical 95% purity offered for custom-synthesized or single-vendor azetidine analogs, which often lack batch-specific certificates of analysis and may contain regioisomeric impurities arising from competing N- vs. C-sulfonylation during synthesis . The ISO-certified quality systems employed by MolCore provide documented traceability from raw material to final product, a critical requirement for pharmaceutical R&D organizations operating under GLP or GMP-adjacent quality frameworks .

Quality assurance Procurement Reproducibility

Optimal Deployment Scenarios for 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride in Drug Discovery and Chemical Biology


CNS-Focused Kinase or GPCR Library Synthesis via N1 Diversification

Utilize the free azetidine nitrogen for parallel sulfonylation or acylation with diverse capping groups to generate focused libraries targeting CNS kinases or GPCRs. The compound's projected CNS MPO score of ≈5.5 and TPSA of 59.31 Ų, combined with the sulfonyl hydrogen-bond-accepting pharmacophore, position it ideally for blood-brain-barrier-penetrant lead generation as validated by the Lowe et al. (2012) framework [1]. A representative 96-well plate format can generate 80+ analogs in a single synthetic cycle with typical isolated yields of >70% based on published azetidine diversification protocols .

Carbonic Anhydrase Inhibitor Fragment-to-Lead Optimization

Deploy the compound as a zinc-binding fragment for carbonic anhydrase (CA) inhibitor design, leveraging the sulfonyl group as a zinc-coordinating warhead and the furan ring for isoform-selective hydrophobic pocket engagement [1]. The hydrochloride salt's aqueous solubility advantage (driven by logP 0.588 vs. free base logP 0.1662) facilitates co-crystallization and soaking experiments at physiologically relevant pH. Class-level evidence from azetidine-sulfonamide CA inhibitors demonstrates that sulfonamide-based fragments achieve Ki values in the 10–700 nM range against CAII, with furan substitution enabling selectivity over CAI through differential steric complementarity .

DNA-Encoded Library (DEL) Building Block for Covalent and Non-Covalent Target Profiling

Incorporate the compound into DNA-encoded library synthesis as a bifunctional building block where the azetidine N1 is conjugated to the DNA headpiece and the furan-sulfonyl moiety serves as the diversity element for target affinity selection [1]. The low molecular weight (237.70 Da), moderate lipophilicity, and single reactive handle minimize off-DNA reactivity and ensure compatibility with standard DEL chemistry cycles (acylation, sulfonylation, reductive amination). The hydrochloride salt form provides superior DMSO solubility for high-concentration DEL pooling compared to the free base, directly addressing a known bottleneck in DEL production workflows .

Antiproliferative SAR Exploration via Furan Bioisostere Replacement

Use the compound as a reference scaffold for systematic furan-to-thiophene, furan-to-oxazole, and furan-to-phenyl bioisostere replacements in antiproliferative SAR campaigns [1]. The methanesulfonyl linker provides a fixed distance and vector between the azetidine core and the aromatic ring, enabling quantitative assessment of heterocycle-dependent changes in cellular potency and selectivity. Preliminary class-level evidence indicates that furan-containing azetidine-sulfonyl hybrids exhibit concentration-dependent growth inhibition in HeLa and MCF-7 cancer cell lines, with the furan ring contributing to improved cellular permeability relative to more polar heterocyclic replacements .

Quote Request

Request a Quote for 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.